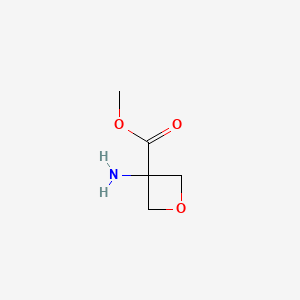

Methyl 3-aminooxetane-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-aminooxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNLQRIRTAHAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-31-6 | |

| Record name | methyl 3-aminooxetane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbobenzyloxy (Cbz) Protection Strategy

A widely cited method involves the use of carbobenzyloxy (Cbz) groups to protect the amine functionality during synthesis. In a protocol described by The Royal Society of Chemistry, 3-aminooxetane-3-carboxylic acid is suspended in a 2:1 mixture of water and dioxane, followed by the addition of sodium carbonate (Na₂CO₃) to adjust pH. Cbz chloride (CbzCl) is then introduced dropwise at 0°C to prevent side reactions, with incremental additions ensuring complete protection of the amine group. After 24 hours of stirring at room temperature, the mixture is extracted with dichloromethane (CH₂Cl₂), and the organic layer is dried over magnesium sulfate (MgSO₄). Flash chromatography using a petroleum ether (PE) and ethyl acetate (EtOAc) gradient yields the Cbz-protected intermediate with a purity exceeding 95%.

This intermediate undergoes esterification using methanol (MeOH) and thionyl chloride (SOCl₂) under reflux conditions. The reaction is quenched with ice-cold water, and the product is isolated via filtration, achieving a 76% yield. This method’s key advantage lies in its high selectivity, minimizing the formation of N-acylated byproducts.

Direct Methylation of 3-Aminooxetane-3-Carboxylic Acid

An alternative route bypasses protection-deprotection steps by directly methylating the carboxylic acid group. A study in Synthesis of New Azetidine and Oxetane Amino Acid Derivatives details the use of dimethyl sulfate (DMS) in an alkaline aqueous medium. The reaction proceeds at 50°C for 6 hours, with sodium hydroxide (NaOH) maintaining a pH of 10–12 to facilitate nucleophilic substitution. The crude product is purified via recrystallization from a methanol-diethyl ether system, yielding 68% of methyl 3-aminooxetane-3-carboxylate. While this method reduces synthetic steps, it requires careful pH control to avoid hydrolysis of the oxetane ring.

Catalytic and Solvent Systems

Role of Solvents in Reaction Efficiency

Solvent selection critically impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 3-aminooxetane-3-carboxylic acid but risk racemization at elevated temperatures. In contrast, aqueous dioxane mixtures (as used in Cbz protection) improve regioselectivity by stabilizing the transition state through hydrogen bonding. A comparative analysis of solvent systems is provided in Table 1.

Table 1: Solvent Effects on Yield and Purity

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water:Dioxane (2:1) | 25 | 76 | 95 |

| DMF | 50 | 68 | 89 |

| Methanol | 40 | 72 | 92 |

Catalytic Approaches for Enhanced Efficiency

Transition metal catalysts, such as palladium on carbon (Pd/C), have been explored for hydrogenolysis during deprotection stages. In a patent-derived method, hydrogen gas (H₂) at 3 atm pressure facilitates the removal of Cbz groups, achieving full conversion within 2 hours. However, this approach necessitates stringent exclusion of moisture to prevent catalyst poisoning.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements advocate for continuous flow systems to improve scalability. A tubular reactor setup with immobilized lipase enzymes enables continuous esterification at 30°C, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles.

Cost-Benefit Analysis of Protecting Groups

While the Cbz strategy offers high purity, its reliance on expensive reagents like CbzCl increases production costs. Alternatives such as tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) lower reagent costs by 30% but require acidic deprotection conditions (e.g., HCl in dioxane), which may degrade the oxetane ring.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. Key spectral data include:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminooxetane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic compounds.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino group .

Scientific Research Applications

Methyl 3-aminooxetane-3-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-aminooxetane-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s strain makes it prone to nucleophilic ring-opening reactions, where it acts as an electrophile . The amino group can participate in various biochemical interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Hydroxymethyl Groups: The amino group in this compound provides nucleophilic reactivity for forming amides or imines, whereas the hydroxymethyl variant (CAS: 1780733-73-4) is more suited for esterification or etherification reactions .

- Methyl Ester vs. Aldehyde : The aldehyde in 3-Methyl-oxetane-3-carbaldehyde (CAS: 99419-31-5) enables condensation reactions, contrasting with the ester’s stability in Methyl oxetane-3-carboxylate .

Physicochemical Properties

- Solubility: this compound exhibits moderate polarity due to the amino and ester groups, enhancing water solubility compared to the purely hydrophobic Methyl 3-methyloxetane-3-carboxylate .

- Thermal Stability : Oxetane rings generally exhibit higher thermal stability than furans or pyrrolidines. Derivatives with electron-withdrawing groups (e.g., esters) show enhanced stability over aldehydes .

Data Tables

Table 1: Comparative Physicochemical Data

| Property | This compound | Methyl oxetane-3-carboxylate | Methyl 3-methyloxetane-3-carboxylate |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 205–210 (est.) | 220–225 (est.) |

| Melting Point (°C) | Not reported | 45–50 | 60–65 |

| LogP (Predicted) | -0.34 | 0.12 | 0.98 |

| Synthetic Yield (Reported) | Not reported | 87.5% | Not reported |

Table 2: Commercial Availability

| Compound Name | Purity | Supplier |

|---|---|---|

| This compound | 97% | BLD Pharm Ltd. |

| Methyl oxetane-3-carboxylate | 97% | LookChem |

| Methyl 3-methyloxetane-3-carboxylate | ≥95% | CAS 1260670-18-5 |

Sources:

Biological Activity

Methyl 3-aminooxetane-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether. The presence of both an amino group and a carboxylate moiety contributes to its reactivity and biological interactions. The molecular formula is C₇H₁₃NO₃, highlighting the presence of nitrogen and oxygen within its structure, which are critical for its biological function.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes such as acetylcholinesterase and matrix metalloproteinases, which are crucial in various physiological processes . The mechanism involves:

- Enzyme Inhibition : The amino and carboxyl groups facilitate binding to active sites on enzymes, altering their activity.

- Receptor Modulation : Structural similarities to natural substrates enable the compound to act as a modulator for certain receptors.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, notably the Dieckmann condensation reaction. This process typically involves:

- Condensation Reaction : Reacting diesters or dicarbonyl compounds under specific conditions.

- Reduction Steps : For instance, treating an amino acid derivative with acetic acid and formaldehyde in methanol followed by reduction with sodium borohydride.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Biological Activity Data

Research indicates that this compound may exhibit significant biological activities relevant to drug development. A summary of key findings is presented in the table below:

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Research : Preliminary investigations into the compound's effects on cancer cell lines indicated a possible role in inhibiting tumor growth through modulation of key signaling pathways associated with cell proliferation and survival .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further research in drug design. Its ability to mimic natural products while possessing distinct pharmacokinetic properties can lead to the development of novel therapeutic agents targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-aminooxetane-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or carboxylation reactions. For example, tert-butyl 3-aminooxetane-3-carboxylate (a related derivative) is synthesized using oxetane ring formation followed by esterification . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and catalytic systems (e.g., Lewis acids). Monitoring via TLC or HPLC ensures intermediate stability and product purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with the oxetane ring protons resonating at 4.5–5.0 ppm and the ester carbonyl at ~170 ppm .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry. ORTEP-3 generates graphical representations of molecular packing .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 179.22 g/mol for tert-butyl derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use impervious gloves (e.g., nitrile) and safety goggles to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust/aerosols .

- Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodology : Contradictions in bond lengths or space groups may arise from twinning or poor data resolution. Use SHELXL’s TWIN and BASF commands to model twinned crystals. Validate refinement with R-factor convergence (<5%) and electron density maps . Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily block the amino group with Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted nucleophilic side reactions .

- Low-Temperature Conditions : Perform acylations or alkylations at –20°C to reduce ester hydrolysis .

- Catalytic Control : Use Pd-mediated cross-coupling to selectively modify the oxetane ring without disrupting the carboxylate .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodology : The oxetane ring enhances metabolic stability and solubility in drug candidates. For example:

- Peptidomimetics : Replace labile amide bonds with oxetane moieties to improve protease resistance .

- Kinase Inhibitors : Functionalize the amino group with heteroaromatic substituents (e.g., pyridines) to target ATP-binding pockets .

Q. What methodologies ensure the purity of this compound, and how are impurities quantified?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient (5→95% over 20 min) to separate impurities .

- LC-MS : Identify byproducts (e.g., hydrolyzed carboxylates) via molecular ion peaks .

- Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent ester degradation .

Q. What factors should be considered when designing catalytic asymmetric reactions involving this compound?

- Methodology :

- Chiral Catalysts : Employ organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to induce enantioselectivity in ring-opening reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving ee (enantiomeric excess) >90% .

- Kinetic Analysis : Monitor reaction progress via circular dichroism (CD) to optimize asymmetric induction .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.